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Suramin Binding Affinity Comparison

The table below summarizes the known binding affinities (Dissociation Constant, Kd) of suramin for

various molecular targets. A lower Kd value indicates a stronger binding affinity.

Target Protein
Target Type /
Origin

Reported
Kd (μM)

Experimental
Method

Citation

SARS-CoV-2 N-NTD Viral Nucleocapsid
Protein

2.74 μM Bio-Layer
Interferometry (BLI)

[1]

Histones Host Cytotoxic
Protein

0.25 μM Isothermal Titration
Calorimetry (ITC)

[2]

SARS-CoV-2 N-CTD Viral Nucleocapsid
Protein

3.30 μM Bio-Layer
Interferometry (BLI)

[3]

Monocyte
Chemoattractant Protein-1
(CCL2)

Host Chemokine 0.12 μM NMR Titration [4]

ssRNA-16 (with SARS-
CoV-2 N-NTD)

Viral RNA 8.37 μM Bio-Layer

Interferometry (BLI)

[1]
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Target Protein
Target Type /
Origin

Reported
Kd (μM)

Experimental
Method

Citation

α1β2γ2 GABAA Receptor Host

Neuroreceptor

12.4 μM

(IC50)

Two-Electrode Voltage

Clamp

[5]

Detailed Experimental Protocols

For reproducibility, here are the methodologies for key experiments cited in the binding affinity data.

1. Bio-Layer Interferometry (BLI) BLI was used to determine the affinity of suramin for the N-terminal

domain of the SARS-CoV-2 Nucleocapsid protein (N-NTD) [1].

Immobilization: The purified SARS-CoV-2 N-NTD protein is immobilized onto a biosensor tip.

Baseline: The baseline signal is established by immersing the tip in a buffer solution.
Association: The sensor tip is transferred to a solution containing suramin, and the binding

interaction is measured in real-time as a shift in the interference pattern.
Dissociation: The tip is then moved back to the buffer solution to monitor the dissociation of the

suramin-protein complex.
Analysis: The association and dissociation rates (kon and koff) are calculated from the binding

curves, and the equilibrium dissociation constant (Kd) is derived from the ratio koff/kon.

2. Bio-Layer Interferometry (BLI) for RNA-Protein Interaction The same study used BLI to quantify the

interaction between N-NTD and RNA for competitive binding assessment [1].

Immobilization: A biotinylated ssRNA-16 fragment is immobilized on a streptavidin-coated biosensor.
Binding Measurement: The RNA-bound biosensor is dipped into a solution containing the N-NTD

protein to measure binding.
Analysis: The binding curve is analyzed to determine the Kd between N-NTD and the RNA fragment.

3. Electrophoretic Mobility Shift Assay (EMSA) EMSA was employed to demonstrate suramin's ability to

disrupt the pre-formed N-NTD/RNA complex [1].

Complex Formation: The SARS-CoV-2 N-NTD protein is mixed with ssRNA-16 at a 1:1 molar ratio

to form a complex.
Competitor Titration: Increasing concentrations of suramin are added to the pre-formed complexes.

Electrophoresis: The mixtures are loaded onto a native polyacrylamide gel and subjected to
electrophoresis. Protein-bound RNA migrates more slowly than free RNA.
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Visualization: The gel is stained to visualize the RNA. A gradual increase in the free RNA band

intensity with higher suramin concentrations indicates displacement of RNA from the protein.

4. NMR Titration for Binding Site Mapping NMR spectroscopy identified suramin's binding site on the

CCL2 chemokine [4] and the N-NTD protein [1].

Isotopic Labeling: The target protein (e.g., CCL2) is produced in a bacterial system and uniformly

labeled with 15N.

Spectra Acquisition: A 2D 1H-15N HSQC spectrum of the protein alone is acquired, where each
peak corresponds to a specific backbone amide in the protein.

Ligand Titration: Successive increments of suramin are added to the protein sample, and a new
HSQC spectrum is recorded after each addition.

Chemical Shift Perturbation (CSP) Analysis: Residues involved in binding exhibit changes in their
peak location (chemical shift) or intensity. Mapping these perturbed residues onto the protein's 3D

structure reveals the binding pocket.

Suramin's Multi-Target Mechanism of Action

The following diagram synthesizes experimental findings to illustrate how suramin's multi-target binding

may contribute to its antiviral and anti-inflammatory effects, particularly in the context of SARS-CoV-2

infection and related inflammatory pathways.
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Key Insights for Researchers

Promiscuous Polyanionic Binding: Suramin's high negative charge allows it to act as a

promiscuous binder, interacting strongly with positively charged patches on diverse proteins like
viral capsids, histones, and chemokines [6] [2] [4].

Therapeutic Potential: Strong binding to SARS-CoV-2 proteins (N-NTD, RdRp) and disruption of
host inflammatory pathways (histone neutralization) highlight suramin's potential as a multi-
mechanism therapeutic against viral infection and its complications [6] [2].
Consider Off-Target Effects: When investigating suramin, researchers should account for its multi-
target nature, as effects observed in biological assays may not stem from a single, specific receptor
interaction [5] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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